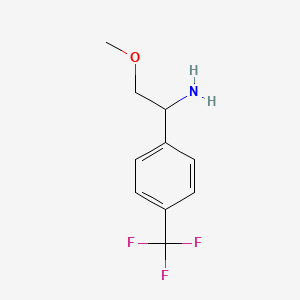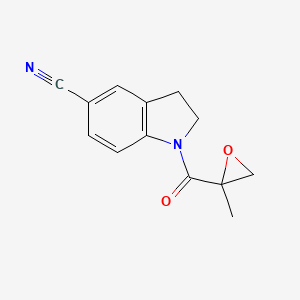
(4-(1-Fluorocyclobutyl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1-Fluorocyclobutyl)phenyl)methanol is an organic compound characterized by the presence of a fluorocyclobutyl group attached to a phenyl ring, which is further connected to a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Fluorocyclobutyl)phenyl)methanol typically involves the following steps:
Formation of the Fluorocyclobutyl Group: The fluorocyclobutyl group can be synthesized through the fluorination of cyclobutyl derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment to the Phenyl Ring: The fluorocyclobutyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst like aluminum chloride (AlCl3).
Introduction of the Methanol Group: Finally, the phenyl ring is functionalized with a methanol group through a Grignard reaction, where phenylmagnesium bromide reacts with formaldehyde, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(4-(1-Fluorocyclobutyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the cyclobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: (4-(1-Fluorocyclobutyl)phenyl)carboxylic acid.
Reduction: (4-(1-Fluorocyclobutyl)phenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(4-(1-Fluorocyclobutyl)phenyl)methanol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly in the treatment of cancer and neurological disorders.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
作用机制
The mechanism of action of (4-(1-Fluorocyclobutyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The fluorocyclobutyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenyl and methanol groups contribute to the compound’s binding affinity and specificity towards certain enzymes and receptors. detailed studies on the exact molecular targets and pathways are still ongoing.
相似化合物的比较
Similar Compounds
- (4-(1-Chlorocyclobutyl)phenyl)methanol
- (4-(1-Bromocyclobutyl)phenyl)methanol
- (4-(1-Methylcyclobutyl)phenyl)methanol
Uniqueness
(4-(1-Fluorocyclobutyl)phenyl)methanol stands out due to the presence of the fluorine atom, which imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. These features make it a valuable compound in drug design and materials science.
属性
分子式 |
C11H13FO |
|---|---|
分子量 |
180.22 g/mol |
IUPAC 名称 |
[4-(1-fluorocyclobutyl)phenyl]methanol |
InChI |
InChI=1S/C11H13FO/c12-11(6-1-7-11)10-4-2-9(8-13)3-5-10/h2-5,13H,1,6-8H2 |
InChI 键 |
BDXOJLAZWMZZJM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C2=CC=C(C=C2)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)









